molecular formula C13H13FN4O3 B2381699 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide CAS No. 2034538-05-9

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide

Cat. No.: B2381699
CAS No.: 2034538-05-9
M. Wt: 292.27
InChI Key: BDUZRMFQFCOOFR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4,6-dimethoxy-1,3,5-triazine . The 1,3,5-triazine ring is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms . The 4,6-dimethoxy-1,3,5-triazine has methoxy (-OCH3) groups on the 4th and 6th positions .


Chemical Reactions Analysis

DMTMM, a similar compound, finds application in the activation of carboxylic acids, particularly for amide synthesis . It can also be used to make esters from the corresponding alcohol and carboxylic acid .

Scientific Research Applications

Synthesis and Chemical Applications

  • Efficient Condensing Agent : The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), closely related to the chemical , has been identified as an efficient condensing agent. It is effective for the synthesis of amides and esters from carboxylic acids and amines, offering good yields under atmospheric conditions without the need for drying solvents. The method is considered practical due to easy removal of the co-product after condensation (Kunishima et al., 1999).

  • Synthesis of Peptidomimetics : Another study demonstrated the utility of DMTMM in synthesizing sterically-hindered peptidomimetics. It proved superior to other reagents in controlling racemization and N-arylation, critical factors in peptide synthesis (Shieh et al., 2008).

Medicinal Chemistry

  • Antitubercular and Antibacterial Activities : A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, closely related to the chemical of interest, were synthesized and screened for antitubercular and antibacterial activities. Some derivatives showed potency exceeding reference drugs like Pyrazinamide and Streptomycin. The study also included in silico docking to understand binding interactions (Bodige et al., 2020).

Materials Science

  • Nonlinear Optics Materials : The crystal structures of compounds related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-fluorobenzamide, like 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, were investigated as part of a series on octupolar nonlinear optics materials. These structures are characterized by unique hydrogen bonding and have potential in nonlinear optics applications (Boese et al., 2002).

Green Chemistry

  • Sustainable Chemical Synthesis : A procedure for the isolation and recycling of a coproduct from DMTMM-based dehydrating condensation was developed. This approach aligns with the principles of green chemistry, showcasing a method to recover and reuse materials in chemical synthesis (Kunishima et al., 2002).

Safety and Hazards

While specific safety and hazard information for “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-fluorobenzamide” is not available, Sigma-Aldrich sells a similar compound, 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide, as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

A study reported the use of DMTMM as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . This suggests that similar compounds could have potential applications in the development of new materials.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZRMFQFCOOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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